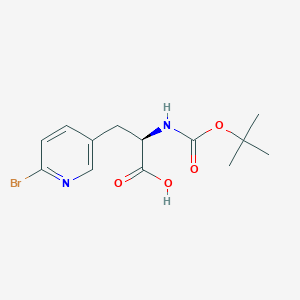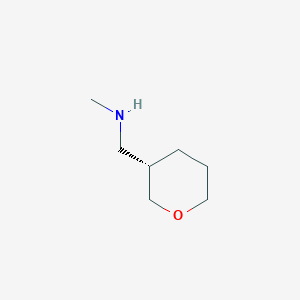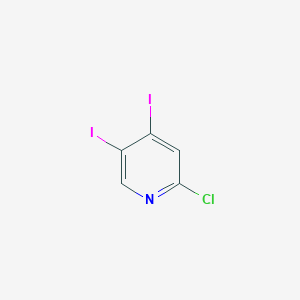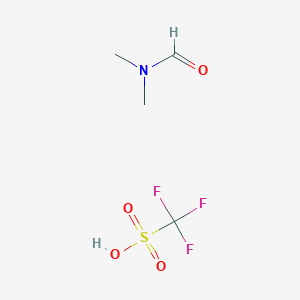
3-(Hydroxymethyl)cyclopent-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)cyclopent-2-enone is an organic compound with the molecular formula C6H8O2 It is a cyclopentenone derivative, characterized by a hydroxymethyl group attached to the second carbon of the cyclopent-2-enone ring
Synthetic Routes and Reaction Conditions:
From Furans: One common method involves the photooxygenation of furan substrates using a continuous flow nebulizer system.
From 5-Methylfurfuryl Alcohol: Another method involves the anodic oxidation of derivatives of furan, followed by hydrogenation.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale photooxygenation processes, leveraging continuous flow systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of more complex oxygenated products.
Reduction: Reduction reactions can convert the enone group to an alcohol or other reduced forms.
Substitution: The hydroxymethyl group can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products:
- The major products formed from these reactions include various substituted cyclopentenones and cyclopentanones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(Hydroxymethyl)cyclopent-2-enone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)cyclopent-2-enone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It is known to influence oxidative stress pathways and inflammatory responses, which are critical in its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Cyclopentenone: A structurally related compound that also exhibits significant chemical reactivity.
Cyclopentanone: Another similar compound, though lacking the enone functionality, which affects its reactivity and applications.
Uniqueness:
- The presence of the hydroxymethyl group in 3-(Hydroxymethyl)cyclopent-2-enone imparts unique chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs.
Propriétés
Formule moléculaire |
C6H8O2 |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
3-(hydroxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O2/c7-4-5-1-2-6(8)3-5/h3,7H,1-2,4H2 |
Clé InChI |
OPIYXVSOCQPLBB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


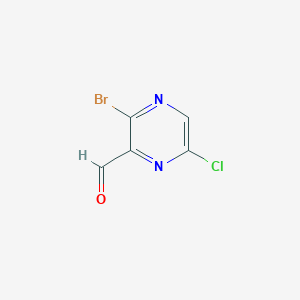
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)
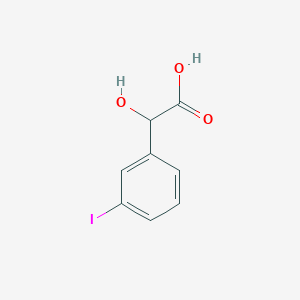
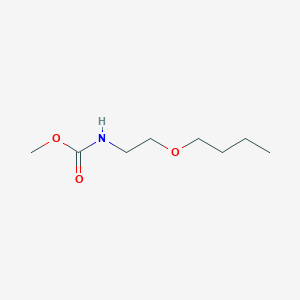

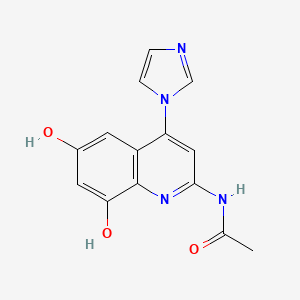
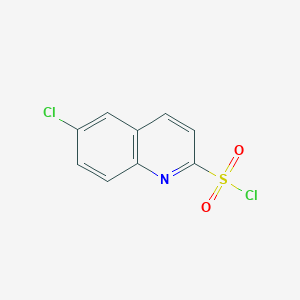
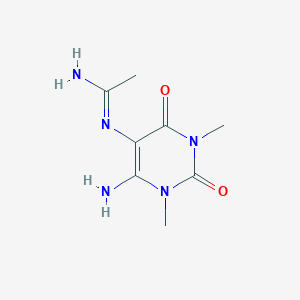
![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)

